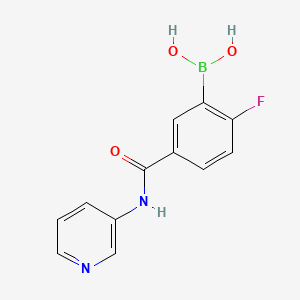
2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid typically involves the functionalization of a fluorinated benzene ring. One common method includes the lithiation of a fluorinated benzene derivative followed by reaction with electrophiles . Another approach involves the selective rhodium-catalyzed conjugate addition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atom and the boronic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted boronic acids .
Scientific Research Applications
2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The fluorine atom and pyridylcarbamoyl group further enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid: This compound has a similar structure but differs in the position of the fluorine and pyridylcarbamoyl groups.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: This compound features a trifluoromethyl group instead of a pyridylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and affinity .
Properties
Molecular Formula |
C12H10BFN2O3 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
[2-fluoro-5-(pyridin-3-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-11-4-3-8(6-10(11)13(18)19)12(17)16-9-2-1-5-15-7-9/h1-7,18-19H,(H,16,17) |
InChI Key |
LWVDXBKALYJJIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
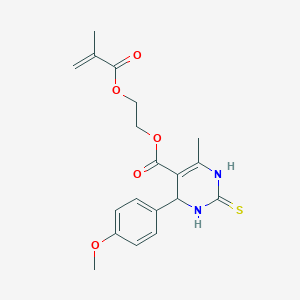
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
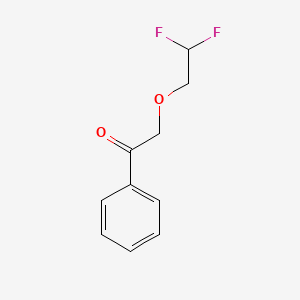
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
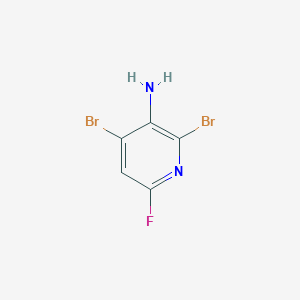
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)

![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
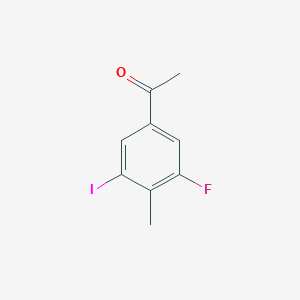
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
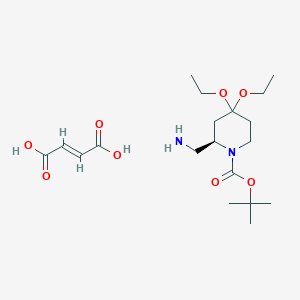
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)
